5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrolidine derivatives. One common method involves the reaction of 4-methyl-2-thiopyridine with 3,4-dihydro-2H-pyrrole under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine compounds
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol include:
Pyridine derivatives: Compounds with similar pyridine ring structures, such as 4-methylpyridine and 2-thiopyridine.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as 3,4-dihydro-2H-pyrrole and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and pyrrolidine ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
MGAZHRACNQXSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)NC=C1C2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.